Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a hydroxymethyl substituent at the C2 position and a methyl ester group at the N1 position. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and drug development. Its hydroxyl and ester functionalities enable diverse chemical modifications, such as protection/deprotection strategies, nucleophilic substitutions, and coupling reactions.
Properties
CAS No. |
618387-12-5 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h6,9H,2-5H2,1H3 |
InChI Key |
LXEVWVMXUCHVCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC1CO |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
- Starting Material : Pyrrolidine or its derivatives.
- Reagents :
- Methyl chloroformate (for carbamate ester formation).
- Formaldehyde or hydroxymethylating agents (to introduce the hydroxymethyl group).
- Catalysts/Bases : Organic bases like triethylamine or inorganic bases such as sodium hydroxide.
- Solvents : Anhydrous solvents like dichloromethane (CH₂Cl₂) or toluene.
Procedure
-
- Pyrrolidine is reacted with formaldehyde in the presence of a base to introduce the hydroxymethyl group at the desired position.
- Reaction conditions are typically mild, with temperatures maintained below 50°C to prevent side reactions.
-
- The hydroxymethylated pyrrolidine is treated with methyl chloroformate in an anhydrous solvent.
- A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred under controlled conditions to ensure complete conversion.
-
- The crude product is purified using column chromatography or recrystallization techniques to isolate this compound.
Example Reaction Scheme
$$
\text{Pyrrolidine} + \text{Formaldehyde} \xrightarrow{\text{Base}} \text{Hydroxymethylated Pyrrolidine}
$$
$$
\text{Hydroxymethylated Pyrrolidine} + \text{Methyl Chloroformate} \xrightarrow{\text{Base}} \text{this compound}
$$
Alternative Approaches
Route via Proline Derivatives
Proline derivatives can serve as starting materials due to their structural similarity to pyrrolidines. For example:
Experimental Data for Proline-Based Synthesis
| Step | Reagent/Condition | Yield (%) |
|---|---|---|
| 1 | L-Proline + Methanol + SOCl₂ | ~100 |
| 2 | Hydroxymethylation with CH₂O | ~85 |
| 3 | Reaction with Methyl Chloroformate | ~75 |
Critical Analysis of Methods
Advantages
- The use of methyl chloroformate ensures high selectivity in forming carbamate esters.
- Hydroxymethylation reactions are straightforward and scalable.
Experimental Notes
- Maintaining anhydrous conditions during carbamate ester formation is critical to prevent hydrolysis of intermediates.
- Reaction monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy ensures precision in synthesis steps.
Summary Table of Preparation Methods
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that enhance biological activity, particularly in targeting neurological disorders. For example, derivatives of this compound have been explored for their potential as NMDA receptor antagonists, which are crucial in treating conditions like chronic pain and neurodegenerative diseases .
2. Materials Science
In materials science, this compound is utilized to develop novel polymers with specific properties. The hydroxymethyl group can be functionalized to create materials that exhibit enhanced thermal stability and mechanical strength. Research has indicated that incorporating such pyrrolidine derivatives into polymer matrices can improve their performance in various applications, including coatings and adhesives.
3. Biological Studies
This compound acts as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to interact with specific receptors makes it valuable for investigating cellular mechanisms. For instance, studies have demonstrated its role in modulating lipid signaling pathways, which is essential for understanding drug resistance in cancer cells .
Case Studies
Case Study 1: NMDA Receptor Antagonism
A study investigated the effects of this compound derivatives on NMDA receptors. The findings revealed that specific modifications to the compound could enhance its binding affinity to these receptors, potentially leading to new treatments for conditions associated with excitotoxicity .
Case Study 2: Polymer Development
Research focused on synthesizing fluorinated polymers using this compound as a precursor. The resulting materials exhibited improved chemical resistance and thermal stability compared to traditional polymers, demonstrating the compound's utility in advanced material applications.
Data Table: Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their functional groups, physical properties, and applications:
Key Comparative Analyses
Ester Group Influence on Reactivity and Stability
- Methyl vs. tert-Butyl Esters : The tert-butyl group in analogs like tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate enhances steric protection of the pyrrolidine nitrogen, improving stability during acidic/basic reaction conditions. This contrasts with methyl esters, which are more prone to hydrolysis under harsh conditions .
- Benzyl and Fmoc Esters : Benzyl and fluorenylmethyloxycarbonyl (Fmoc) esters (e.g., in ) are orthogonal protecting groups, enabling sequential deprotection strategies in peptide synthesis .
Stereochemical Considerations
- Stereochemistry significantly impacts biological activity. For instance, the (S)-configured tert-butyl derivative in facilitated stereoselective coupling to a spirocyclic carboxamide, underscoring the importance of chirality in drug design .
Biological Activity
Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a hydroxymethyl substituent and a carboxylate group. The presence of these functional groups is believed to contribute to its biological activity by enhancing binding interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes, affecting metabolic pathways. For instance, pyrrolidine derivatives can act as inhibitors of kinases, which play crucial roles in cell signaling and proliferation .
- Antioxidant Activity : Some studies suggest that derivatives of pyrrolidine can modulate oxidative stress responses by interacting with the Nrf2-Keap1 pathway, which is critical for cellular defense against oxidative damage .
- Cytotoxicity Against Cancer Cells : Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines, including MCF-7 and HeLa cells, suggesting potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR of pyrrolidine derivatives highlights the importance of specific functional groups in enhancing biological activity. For this compound:
- Hydroxymethyl Group : This group is essential for hydrogen bonding interactions, potentially increasing the compound's binding affinity to target proteins.
- Carboxylate Group : The carboxylate moiety may facilitate ionic interactions with positively charged residues in enzyme active sites, enhancing inhibitory activity against specific targets.
Cytotoxic Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell viability at concentrations ranging from 50 µM to 200 µM, with IC50 values indicating potent activity against MCF-7 cells .
| Cell Line | IC50 (µM) | % Viability at 100 µM |
|---|---|---|
| MCF-7 | 75 | 40% |
| HeLa | 90 | 35% |
| SK-OV-3 | 85 | 45% |
Mechanistic Studies
In mechanistic investigations, this compound was shown to induce apoptosis in cancer cells through activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells, indicating a shift towards programmed cell death .
Q & A
Basic Research Questions
Q. What are common synthetic routes for Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how are intermediates purified?
- Methodological Answer : A key synthetic route involves coupling reactions using tert-butyl-protected intermediates. For example, in a recent patent application, the compound was synthesized via Mitsunobu-like conditions using N,N,N’,N’-tetramethylazodicarboxamide (TMAD) and THF at 70°C, followed by purification via C18 reverse-phase chromatography (acetonitrile/water) . Intermediates like (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate are critical precursors, requiring rigorous purification to avoid stereochemical impurities .
Q. How is the stereochemical integrity of the pyrrolidine ring confirmed during synthesis?
- Methodological Answer : Chiral HPLC or polarimetry is used to verify enantiomeric purity. X-ray crystallography (via SHELX refinement) can resolve absolute configurations, especially when coupled with tert-butyl or benzyl protective groups that stabilize crystalline intermediates . For example, tert-butyl-protected analogs (e.g., tert-butyl (2S,4S)-4-ethoxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate) have been structurally validated using SHELXL .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the hydroxymethyl (-CHOH) and carbamate (-COOCH) groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO requires exact mass 171.0895).
- IR Spectroscopy : Peaks at ~3400 cm (O-H stretch) and ~1700 cm (C=O stretch) confirm functional groups .
Advanced Research Questions
Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The hydroxymethyl group can act as a hydrogen-bond donor, directing regioselectivity in reactions. For example, in analogs like 2-(chloromethyl)pyrrolidine, the hydroxymethyl substituent stabilizes transition states in SN2 reactions via intramolecular hydrogen bonding, as observed in kinetic studies . Comparative studies with methyl 2-(trimethylsilyl)methyl derivatives show reduced reactivity due to steric hindrance .
Q. What are the challenges in scaling up enantioselective syntheses of this compound?
- Methodological Answer : Key issues include:
- Epimerization : Elevated temperatures during coupling reactions (e.g., peptide bond formation) can racemize the pyrrolidine ring. Low-temperature protocols (<0°C) and non-polar solvents (e.g., dichloromethane) mitigate this .
- Purification : Chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) are essential for separating diastereomers, as seen in analogs like rac-tert-butyl (3R,4S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate .
Q. How do structural analogs with modified hydroxymethyl groups affect biological activity?
- Methodological Answer : Modifications like fluorination (e.g., 4-(trifluoromethyl)pyrrolidine-3-carboxylate) or thiophene substitution (e.g., tert-butyl 3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidine-1-carboxylate) alter lipophilicity and binding affinity. For instance, fluorinated analogs show enhanced metabolic stability in pharmacokinetic assays .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic protocols?
- Analysis : Discrepancies arise from:
- Protecting Group Strategy : tert-butyl vs. benzyl groups (e.g., benzyl cis-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate) impact reaction efficiency. Benzyl groups require harsher deprotection (e.g., hydrogenolysis), reducing overall yield .
- Solvent Effects : THF vs. DMF in coupling reactions—polar aprotic solvents like DMF increase reaction rates but may promote side reactions .
Q. How do conflicting stability profiles of this compound arise in different studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
